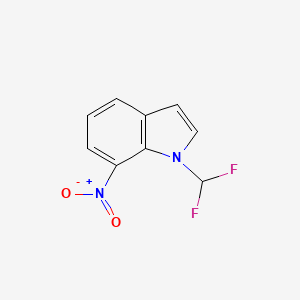

1-(difluoromethyl)-7-nitro-1H-indole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-7-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-2-1-3-7(8(6)12)13(14)15/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJMXPSURQFOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N(C=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778511-20-8 | |

| Record name | 1-(difluoromethyl)-7-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-7-nitro-1H-indole typically involves the introduction of the difluoromethyl group and the nitro group onto the indole ring. One common method is the late-stage difluoromethylation of indole derivatives. This can be achieved through various methods, including:

Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl sulfone or difluoromethyl phosphonate.

Radical Difluoromethylation: Employing radical initiators such as azobisisobutyronitrile (AIBN) in the presence of difluoromethylating agents.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled introduction of the difluoromethyl group. Additionally, the use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-nitro-1H-indole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction of Nitro Group: 1-(difluoromethyl)-7-amino-1H-indole.

Oxidation of Difluoromethyl Group: 1-(carboxylic acid)-7-nitro-1H-indole.

Scientific Research Applications

1-(Difluoromethyl)-7-nitro-1H-indole has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-7-nitro-1H-indole involves its interaction with various molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to specific enzymes or receptors, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substituents:

Analysis:

- Electronic Effects: The nitro group at position 7 in the target compound significantly deactivates the indole ring compared to chloro or fluoro substituents, reducing susceptibility to electrophilic attack.

- Steric and Physical Properties: The difluoromethyl group (-CF₂H) introduces moderate steric bulk compared to smaller substituents like -F or -Cl. This may influence crystal packing (melting points) and solubility. For example, 1-methyl-5-nitro-1H-indole has a high melting point (164–165°C) due to efficient packing of the planar indole core , whereas fluoro- or chloro-substituted analogs may exhibit lower melting points.

Biological Activity

1-(Difluoromethyl)-7-nitro-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- CAS Number : 1778511-20-8

- Molecular Formula : C9H7F2N3O2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 16 µg/mL |

| E. coli | 32 µg/mL |

Antitumor Activity

Preliminary studies suggest that this indole derivative possesses antitumor activity. In vivo experiments in murine models have shown a reduction in tumor size when treated with the compound. The proposed mechanism involves induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group is believed to play a critical role in electron transfer processes, which can lead to the generation of reactive oxygen species (ROS), ultimately resulting in cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The study concluded that the compound exhibited potent activity against resistant strains, highlighting its potential as a novel antimicrobial agent.

Study 2: Antitumor Properties

A separate study focused on the antitumor effects of the compound in a xenograft model of human cancer. The results showed that treatment with this compound significantly inhibited tumor growth compared to control groups, suggesting its viability as an anticancer therapeutic.

Research Findings

Recent literature has emphasized the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and bioactivity. The incorporation of difluoromethyl groups has been linked to improved pharmacokinetic profiles, making this compound a candidate for further development in medicinal chemistry.

Q & A

Advanced Research Question

- Systematic substitution : Synthesize analogs with nitro groups at alternate positions (e.g., 5- or 6-nitro) or replace it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) .

- Biological assays : Test cytotoxicity, enzyme inhibition, or cellular uptake to correlate substituent effects with activity. For example, nitro-to-cyano substitutions may reduce off-target redox reactivity .

- Metabolic stability profiling : Compare nitro-reduction susceptibility across analogs using liver microsome assays .

How should researchers resolve contradictions in reported biological activities of fluorinated indole derivatives?

Advanced Research Question

Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions, cell lines, or impurity profiles. Mitigation strategies include:

- Standardized protocols : Adopt uniform assay parameters (e.g., ATP concentration, incubation time) .

- Orthogonal validation : Confirm hits using independent techniques (e.g., CRISPR knockdown alongside pharmacological inhibition) .

- Batch-to-batch consistency : Ensure compound purity via QC/QA workflows (e.g., ≥98% purity by NMR and LC-MS) .

What computational tools are suitable for predicting the metabolic fate of this compound?

Advanced Research Question

- ADMET prediction software : Use SwissADME or ADMET Predictor to identify vulnerable metabolic sites (e.g., nitro-reduction, CYP450 oxidation) .

- Molecular dynamics (MD) simulations : Model interactions with metabolizing enzymes (e.g., nitroreductases) to predict degradation pathways .

- In silico docking : Prioritize analogs with lower binding affinity to off-target enzymes (e.g., hepatic CYP3A4) .

What experimental controls are critical when assessing the nitro group’s redox activity in cellular models?

Advanced Research Question

- Nitroreductase inhibitors : Co-treat with dicoumarol to confirm nitro-specific effects .

- ROS scavengers : Use N-acetylcysteine to distinguish nitro-mediated oxidative stress from other mechanisms .

- Pro-drug validation : Test activity in nitroreductase-deficient cell lines to rule out non-specific activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.